molecular formula C6H4Cl2FO2P B14761498 4-Fluorophenyl phosphorodichloridate CAS No. 1479-10-3

4-Fluorophenyl phosphorodichloridate

Cat. No.: B14761498
CAS No.: 1479-10-3
M. Wt: 228.97 g/mol
InChI Key: DRKYVZZJAKOILZ-UHFFFAOYSA-N
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Description

4-Fluorophenyl dichlorophosphate is an organophosphorus compound with the molecular formula C6H4Cl2FO2P. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to a dichlorophosphate group. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorophenyl dichlorophosphate can be synthesized through the reaction of phosphorus oxychloride with 4-fluorophenol in the presence of a base such as pyridine. The reaction typically proceeds as follows:

POCl3+4-Fluorophenol4-Fluorophenyl dichlorophosphate+HCl\text{POCl}_3 + \text{4-Fluorophenol} \rightarrow \text{4-Fluorophenyl dichlorophosphate} + \text{HCl} POCl3​+4-Fluorophenol→4-Fluorophenyl dichlorophosphate+HCl

Industrial Production Methods: In an industrial setting, the synthesis of 4-fluorophenyl dichlorophosphate involves the use of large-scale reactors where phosphorus oxychloride and 4-fluorophenol are reacted under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenyl dichlorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the dichlorophosphate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 4-fluorophenyl phosphate esters or amides can be formed.

    Oxidation Products: Oxidized derivatives of the phenyl ring or the phosphate group.

    Reduction Products: Reduced forms of the phenyl ring or the phosphate group.

Scientific Research Applications

4-Fluorophenyl dichlorophosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluorophenyl dichlorophosphate involves its interaction with nucleophiles, leading to the formation of substitution products. The molecular targets include various functional groups in organic molecules, such as hydroxyl, amino, and thiol groups. The pathways involved in these reactions are typically nucleophilic substitution mechanisms, where the dichlorophosphate group is replaced by the nucleophile.

Comparison with Similar Compounds

    4-Chlorophenyl dichlorophosphate: Similar in structure but with a chlorine atom instead of fluorine.

    Phenyl dichlorophosphate: Lacks the fluorine atom on the phenyl ring.

    4-Fluorophenyl isocyanate: Contains an isocyanate group instead of a dichlorophosphate group.

Uniqueness: 4-Fluorophenyl dichlorophosphate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom also enhances the compound’s ability to participate in specific biochemical interactions, making it valuable in scientific research and industrial applications.

Properties

CAS No.

1479-10-3

Molecular Formula

C6H4Cl2FO2P

Molecular Weight

228.97 g/mol

IUPAC Name

1-dichlorophosphoryloxy-4-fluorobenzene

InChI

InChI=1S/C6H4Cl2FO2P/c7-12(8,10)11-6-3-1-5(9)2-4-6/h1-4H

InChI Key

DRKYVZZJAKOILZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OP(=O)(Cl)Cl)F

Origin of Product

United States

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